molecular formula C7H9ClN2O2 B1628092 6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 162284-62-0

6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1628092
CAS No.: 162284-62-0
M. Wt: 188.61 g/mol
InChI Key: AEIYRTHZNGTKQE-UHFFFAOYSA-N
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Description

6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the chloromethylation of 1,3-dimethylpyrimidine-2,4(1H,3H)-dione. This can be achieved using chloromethylating agents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions. The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

Scientific Research Applications

6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antiviral, and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory mediators such as prostaglandins and cytokines.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylpyrimidine-2,4(1H,3H)-dione: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    6-(Bromomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a bromomethyl group, which may exhibit different reactivity and biological activity.

    6-(Hydroxymethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: Contains a hydroxymethyl group, making it more hydrophilic and potentially altering its biological properties.

Uniqueness

6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific reactivity profile and potential pharmacological activities. The presence of the chloromethyl group allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.

Properties

IUPAC Name

6-(chloromethyl)-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-9-5(4-8)3-6(11)10(2)7(9)12/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIYRTHZNGTKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570065
Record name 6-(Chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162284-62-0
Record name 6-(Chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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